molecular formula C5H4BF2NO2 B1587292 (3,5-difluoropyridin-4-yl)boronic Acid CAS No. 956003-87-5

(3,5-difluoropyridin-4-yl)boronic Acid

Cat. No. B1587292
M. Wt: 158.9 g/mol
InChI Key: AJCALFSHGHOQLL-UHFFFAOYSA-N
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Description

(3,5-Difluoropyridin-4-yl)boronic acid, also known as 3,5-DF-4-BA, is a boron-containing organic compound that is used in a variety of scientific research applications. It is a colorless, crystalline solid that is soluble in water, alcohols, and other organic solvents. 3,5-DF-4-BA has a variety of applications in scientific research, including synthesis of organic compounds, biochemical and physiological studies, and drug discovery. This article will discuss the synthesis of 3,5-DF-4-BA, its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Scientific Research Applications

  • Sensing and Detection Applications :

  • Electrochemical and Photophysical Properties :

    • Studies have explored the electronic communication and binding cooperativity in diborylated bithiophenes, highlighting the electrochemical properties of boronic acid derivatives. Sundararaman et al. (2006) delved into this aspect in their study Electronic communication in diborylated bithiophenes.
  • Catalysis and Chemical Reactions :

    • Boronic acids are significant in various chemical reactions, including catalysis. Studies like that of Lawson and Melen (2017) Modern Advances in Borylation Chemistry highlight their role in borylation and other reactions.
  • Biological Applications and Chemosensors :

    • Boronic acids are known for their ability to interact with biological substances and are used in developing sensors for biological molecules. Huang et al. (2012) discuss this application in their review on Selective fluorescent chemosensors by boronic acid.
  • Energy Storage and Electrolytes :

    • Boron-based compounds, including boronic acids, find use in energy storage applications, such as fluoride shuttle batteries. This is explored in the study by Kucuk and Abe (2020) Borolan-2-yl involving anion acceptors.
  • Material Science and Organometallic Complexes :

    • The interaction of boronic acids with nitrogen-containing compounds for the activation of metallocenes is another area of application. Focante et al. (2006) cover this in Complexes of tris(pentafluorophenyl)boron.
  • Organic Synthesis and Drug Development :

  • Coordination Chemistry and Ligand Design :

  • Biomaterials and Dynamic Covalent Chemistry :

    • Brooks et al. (2018) explore the binding affinity of various boronic acids with biologically relevant diols in Structure–Reactivity Relationships in Boronic Acid–Diol Complexation, highlighting their use in biomaterials.

properties

IUPAC Name

(3,5-difluoropyridin-4-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BF2NO2/c7-3-1-9-2-4(8)5(3)6(10)11/h1-2,10-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJCALFSHGHOQLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=NC=C1F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40391702
Record name (3,5-Difluoropyridin-4-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40391702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3,5-difluoropyridin-4-yl)boronic Acid

CAS RN

956003-87-5
Record name B-(3,5-Difluoro-4-pyridinyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=956003-87-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3,5-Difluoropyridin-4-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40391702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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